Tert-butyl allyl(2-methylallyl)carbamate
Description
Overview of Carbamate (B1207046) Functionalities in Chemical Transformations
The carbamate group, structurally an amide-ester hybrid, is a cornerstone in organic synthesis, primarily recognized for its role as a robust protecting group for amines. nih.govacs.org This functionality is chemically stable due to resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.govacs.org This stability allows it to withstand a wide range of reaction conditions, yet it can be selectively removed when needed, often under specific acidic or basic conditions.
Beyond protection, carbamates are integral structural motifs in many therapeutic agents and play a role in modulating the biological and pharmacokinetic properties of molecules. nih.govacs.org Their ability to participate in hydrogen bonding and impose conformational constraints can be crucial for interactions with biological targets like enzymes or receptors. acs.org In synthetic transformations, the carbamate moiety can act as a directing group, influencing the stereochemistry and regiochemistry of reactions on adjacent parts of the molecule. The synthesis of carbamates is well-established, with common methods including the reaction of amines with chloroformates, the Curtius rearrangement of acyl azides in the presence of an alcohol, or the coupling of amines, carbon dioxide, and alkyl halides. wikipedia.orgorganic-chemistry.org
Significance of N-Allyl Moieties in Synthetic Strategies
The allyl group is a highly versatile functional handle in organic synthesis. When attached to a carbamate nitrogen (forming an N-allyl carbamate), it provides a reactive site for a multitude of chemical transformations. nih.gov The double bond of the allyl moiety is amenable to a wide array of reactions, including:
Transition Metal-Catalyzed Reactions: N-allyl groups are excellent substrates for various transition metal-catalyzed reactions, such as palladium-catalyzed allylic alkylation, olefin metathesis, and hydroformylation. These reactions are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds.
Cyclization Reactions: The allyl group can participate in numerous cyclization strategies, including halo-cyclization and transition-metal-catalyzed annulations, to form nitrogen-containing heterocyclic structures.
Addition Reactions: The double bond can undergo various addition reactions, allowing for the introduction of new functional groups.
The reactivity of the allylic position makes it susceptible to nucleophilic attack, a process often facilitated by transition metal catalysts to form new C-N and C-C bonds with high regioselectivity. This synthetic utility makes N-allyl compounds, including N-allyl carbamates, valuable precursors for creating diverse and complex molecular architectures. nih.gov
Structural and Reactivity Profile of Tert-butyl Allyl(2-methylallyl)carbamate within the Carbamate Class
This compound is a distinct member of the N-allyl carbamate class, characterized by a tertiary nitrogen atom substituted with three different groups: a tert-butoxycarbonyl (Boc) protecting group, an allyl group, and a 2-methylallyl (or methallyl) group.
Structural Features:
Boc Group: The tert-butyl carbamate portion serves as a standard protecting group for the tertiary amine. It is known for its steric bulk and its stability under many conditions, except for strong acids.
Two Distinct Allylic Systems: The molecule possesses two different allylic moieties attached to the same nitrogen atom. The allyl group is a simple prop-2-en-1-yl substituent, while the 2-methylallyl group has a methyl substituent on the central carbon of the allyl framework.
Reactivity Profile: The reactivity of this compound is dictated by the interplay of its functional groups. The primary sites of reactivity are the two carbon-carbon double bonds of the allylic systems. The presence of two similar but non-identical reactive sites introduces the potential for chemoselective and regioselective reactions.
Electrophilic Addition: Both double bonds can react with electrophiles. The methyl group on the 2-methylallyl moiety is electron-donating, which may increase the nucleophilicity of its associated double bond compared to the unsubstituted allyl group, potentially leading to selective reactions at this site.
Transition-Metal Catalysis: In transition-metal-catalyzed reactions, such as allylic substitution, the different substitution patterns of the two allyl groups could be exploited to achieve selective functionalization. The steric and electronic differences between the allyl and 2-methylallyl groups would likely influence the coordination to a metal center and the subsequent reaction pathway.
The general properties of this compound can be inferred from its structure, as detailed in the table below.
| Property | Value / Description |
|---|---|
| Molecular Formula | C13H23NO2 |
| Molecular Weight | 225.33 g/mol |
| CAS Number | 643759-57-3 chemsrc.com |
| Functional Groups | Tertiary Amine, Carbamate (Boc-protected), Alkene (x2) |
Research Landscape and Gaps Pertaining to this compound
A review of the current scientific literature reveals a significant gap in research specifically focused on this compound. While the parent classes of N-allyl carbamates and Boc-protected amines are extensively studied and widely used in organic synthesis, this particular compound with its dual, differentiated allylic functionality appears to be largely unexplored.
The primary research gap is the lack of studies investigating the selective functionalization of the two distinct allyl groups. The electronic and steric differences between the allyl and 2-methylallyl moieties present a compelling opportunity for developing novel synthetic methodologies. Key unanswered questions include:
Can one allyl group be selectively modified while the other remains intact under specific reaction conditions (e.g., in hydroboration, epoxidation, or metathesis)?
In transition-metal-catalyzed allylic substitution reactions, is there an inherent preference for the catalyst to activate one allyl group over the other?
Can this molecule be used as a divergent building block, where sequential and selective reactions on each allyl group lead to complex, multifunctionalized products?
Addressing these questions would not only illuminate the fundamental reactivity of this specific molecule but could also provide valuable insights and tools for the broader field of synthetic organic chemistry, particularly in the construction of complex nitrogen-containing molecules. The table below outlines the potential reactivity of the key functional moieties within the molecule, highlighting areas for future investigation.
| Functional Moiety | Expected Reactivity & Research Potential |
|---|---|
| Boc-Carbamate | Standard amine protection; stable to a wide range of conditions; removable with strong acid. Can act as a directing group. |
| Allyl Group (CH2=CH-CH2-) | Susceptible to transition-metal catalyzed reactions (e.g., Tsuji-Trost), olefin metathesis, hydroformylation, and electrophilic additions. |
| 2-Methylallyl Group (CH2=C(CH3)-CH2-) | Similar reactivity to the allyl group but modified by the steric bulk and electron-donating nature of the methyl group. This could influence reaction rates and selectivity. |
| Molecule as a Whole | The key research gap is exploring the chemoselective differentiation between the two allyl groups in various transformations. |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-methylprop-2-enyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-7-8-13(9-10(2)3)11(14)15-12(4,5)6/h7H,1-2,8-9H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUTWQQDXHDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(CC=C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl Allyl 2 Methylallyl Carbamate
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule by forming the core carbamate (B1207046) linkage and introducing the alkyl substituents in a concerted or sequential manner. These methods are often favored for their efficiency and convergence.
Carbamate Formation Reactions Utilizing Isocyanates or Chloroformates
The reaction of an isocyanate with an alcohol is a fundamental method for carbamate synthesis. In the context of Tert-butyl allyl(2-methylallyl)carbamate, this would conceptually involve the reaction of a hypothetical allyl(2-methylallyl)isocyanate with tert-butanol. However, a more practical and common approach involves the use of chloroformates. The synthesis would proceed by reacting allyl(2-methylallyl)amine with tert-butyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, the reaction can be performed with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a widely used reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction of allyl(2-methylallyl)amine with Boc₂O provides a clean and efficient route to the desired carbamate.
Table 1: Representative Conditions for Carbamate Formation
| Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| tert-Butyl chloroformate | Triethylamine | Dichloromethane (B109758) | 0 to 25 | 75-90 |
| Di-tert-butyl dicarbonate | - | Tetrahydrofuran (B95107) | 25 | 90-98 |
Alkylation/Allylation Strategies
This strategy involves the sequential alkylation of a simpler carbamate precursor. For instance, tert-butyl carbamate can be deprotonated with a strong base, such as sodium hydride, to form a nucleophilic anion. This anion can then be sequentially reacted with allyl bromide and 2-methylallyl bromide to introduce the two different allyl groups onto the nitrogen atom. The order of addition of the electrophiles can be varied.
Another variation starts with tert-butyl N-allylcarbamate, which can be synthesized from allylamine (B125299) and di-tert-butyl dicarbonate. Subsequent N-alkylation with 2-methylallyl bromide in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) would yield the target compound.
Table 2: Typical Conditions for N-Alkylation of Carbamates
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) |
| tert-Butyl carbamate | Allyl bromide, then 2-methylallyl bromide | NaH | DMF | 0 to 50 |
| tert-Butyl N-allylcarbamate | 2-Methylallyl bromide | NaH | THF | 0 to 66 |
Palladium-Catalyzed Carbamate Formation (e.g., from Allyl Carbonates)
Palladium-catalyzed reactions offer a powerful and versatile method for the formation of C-N bonds. In this context, a plausible route would involve the palladium-catalyzed reaction of tert-butyl carbamate with a mixture of allyl carbonate and 2-methylallyl carbonate. The palladium(0) catalyst, typically in conjunction with a suitable phosphine (B1218219) ligand, would facilitate the allylation of the carbamate nitrogen. This approach is advantageous due to the mild reaction conditions and the tolerance of a wide range of functional groups. While specific examples for the synthesis of this compound via this method are not prevalent in the literature, the general applicability of palladium-catalyzed allylic amination suggests its feasibility. mit.eduresearchgate.net
One-Pot Multicomponent Syntheses
One-pot multicomponent reactions are highly desirable in synthetic chemistry as they increase efficiency by avoiding the isolation of intermediates. A hypothetical one-pot synthesis of this compound could involve the reaction of tert-butyl carbamate, allyl bromide, and 2-methylallyl bromide in the presence of a base. This would be mechanistically similar to the sequential alkylation but performed in a single reaction vessel. Careful control of reaction conditions would be necessary to manage the reactivity of the different electrophiles and minimize the formation of undesired side products.
Synthesis via Functional Group Interconversions
This approach relies on the modification of a precursor molecule that already contains the desired carbon skeleton or a closely related structure.
Transformation of Precursor Amides or Amines
The most straightforward example of this strategy involves the synthesis of the secondary amine, allyl(2-methylallyl)amine, followed by its protection with a tert-butoxycarbonyl (Boc) group. Allyl(2-methylallyl)amine can be prepared through standard N-alkylation procedures, for example, by reacting allylamine with 2-methylallyl chloride or bromide. Once the secondary amine is obtained and purified, it can be readily converted to the target carbamate by reaction with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane or tetrahydrofuran. This two-step sequence is often reliable and provides high yields of the final product.
Table 3: Synthesis via Precursor Amine
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Allylamine, 2-Methylallyl chloride | K₂CO₃, Acetonitrile (B52724), reflux | Allyl(2-methylallyl)amine |
| 2 | Allyl(2-methylallyl)amine | (Boc)₂O, Dichloromethane, rt | This compound |
This method, involving the initial formation of the secondary amine followed by carbamate formation, is often the most practical and widely applicable route for the synthesis of asymmetrically disubstituted N-Boc protected amines like this compound.
Modification of Existing Carbamate Structures
One of the most direct conceptual routes to this compound involves the sequential N-alkylation of a pre-existing carbamate, such as tert-butyl carbamate. This method leverages the nucleophilicity of the carbamate nitrogen after deprotonation.
The process can be envisioned as a two-step sequence:
Mono-allylation: Tert-butyl carbamate is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting carbamate anion then undergoes nucleophilic substitution with a first allylic halide, for instance, allyl bromide, to yield tert-butyl allylcarbamate.
Second Allylation: The resulting secondary carbamate is then subjected to a second, similar alkylation step. Deprotonation with a strong base followed by the addition of the second allylic halide, 2-methylallyl chloride or bromide, installs the 2-methylallyl group onto the nitrogen atom, yielding the final product.
Careful control of stoichiometry and reaction conditions is crucial to minimize undesired side reactions, such as O-alkylation or the formation of symmetrical N,N-diallylated products. The general reaction scheme is based on well-established procedures for the N-alkylation of carbamates and amides. orgsyn.org
Plausible Synthetic Pathway via Sequential Alkylation:
| Step | Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Tert-butyl carbamate | Allyl bromide | NaH | THF | Tert-butyl allylcarbamate |
Catalytic Systems in Synthesis
Modern synthetic chemistry heavily relies on catalytic systems to achieve high efficiency and selectivity. The synthesis of this compound is well-suited to transition-metal-catalyzed allylic amination reactions, which provide a powerful means of forming the key C–N bonds.
Role of Lewis Acids and Transition Metal Catalysts (e.g., Pd, Ir, Ni)
Lewis Acids: Lewis acids can serve as catalysts by activating allylic alcohols, transforming the hydroxyl group into a better leaving group. For example, a Lewis acid like niobium(V) ethoxide (Nb(OEt)₅) or triphenylborane (B1294497) (BPh₃) can coordinate to the oxygen of an allylic alcohol (e.g., 2-methylallyl alcohol), facilitating its displacement by a nucleophile such as tert-butyl carbamate. berkeley.edu This approach offers a direct route from readily available allylic alcohols, avoiding the need to pre-functionalize them into halides or carbonates. berkeley.edu
Transition Metal Catalysts: The Tsuji-Trost reaction, or transition-metal-catalyzed allylic substitution, is a cornerstone of modern organic synthesis and is highly applicable here. nih.gov Catalysts based on palladium, iridium, and nickel are particularly prominent.
Palladium (Pd): Palladium-catalyzed allylic amination is a widely used method for forming allyl-nitrogen bonds. rsc.orgnih.govorganic-chemistry.org The catalytic cycle typically involves the reaction of a Pd(0) precursor with an allylic electrophile (like an allylic acetate (B1210297) or carbonate) to form a (π-allyl)palladium(II) intermediate. Subsequent nucleophilic attack by the carbamate on this intermediate yields the allylated product and regenerates the Pd(0) catalyst. nih.gov While highly effective, palladium catalysis with unsymmetrical allyl precursors can sometimes lead to mixtures of regioisomers. rsc.orgnih.gov
Iridium (Ir): Iridium catalysts have emerged as a powerful alternative, often providing complementary and superior selectivity compared to palladium. acs.orgberkeley.edu A key advantage of iridium catalysis is its strong preference for forming branched products from linear (terminal) allylic electrophiles. nih.govorganic-chemistry.orgacs.org This is attributed to the mechanism of nucleophilic attack on the iridium-allyl intermediate. nih.gov For the synthesis of the target compound, an iridium catalyst could be used to couple tert-butyl carbamate with precursors like allyl carbonate and 2-methylallyl carbonate, generally with high regioselectivity. nih.govorganic-chemistry.orgbohrium.com
Nickel (Ni): Nickel catalysts offer a cost-effective and reactive option for C–N bond formation. researchgate.netnih.gov Nickel-catalyzed methods can involve various mechanisms, including cross-coupling reactions analogous to those of palladium, as well as multicomponent couplings that can assemble the target molecule from simpler feedstocks like alkenes, aldehydes, and amides in a single step. rsc.orgnih.gov Nickel photocatalysis has also been developed for the synthesis of carbamates from amines, CO₂, and aryl halides, showcasing the diverse reactivity of nickel systems. acs.org
Ligand Design and Optimization for Selective Synthesis
The success of transition-metal-catalyzed syntheses is critically dependent on the ligands coordinated to the metal center. Ligands modulate the steric and electronic environment of the catalyst, which in turn dictates its activity, stability, and, most importantly, the selectivity of the reaction.
In the context of synthesizing an unsymmetrical molecule like this compound, controlling regioselectivity is paramount. This involves directing the carbamate nucleophile to attack the correct position of the π-allyl metal intermediate.
Ligands for Palladium: A vast library of phosphine-based ligands has been developed for palladium catalysis. For allylic amination, ligands such as Trost's chiral diamine-based ligands, ferrocenyl pyrazole (B372694) ligands, and Buchwald-type biaryl phosphines are commonly employed. acs.orgacs.orgresearchgate.net The steric bulk and electronic properties of the ligand determine whether the nucleophile attacks the more- or less-substituted terminus of the allyl fragment, thus controlling the regiochemical outcome. nih.gov
Ligands for Iridium: Iridium-catalyzed allylic aminations frequently utilize chiral phosphoramidite (B1245037) ligands. nih.govacs.org These ligands have proven exceptionally effective in delivering high levels of both regioselectivity (favoring the branched product) and enantioselectivity. organic-chemistry.org Other successful ligand classes include those based on the BINAP scaffold, such as tol-BINAP, which also promote high selectivity in the formation of α-stereogenic amines. organic-chemistry.orgbohrium.com
The following table summarizes findings from the literature on representative iridium-catalyzed allylic amination reactions, illustrating the impact of ligand and substrate on reaction outcomes.
Representative Data for Iridium-Catalyzed Allylic Amination of Carbamates
| Allylic Carbonate | Carbamate | Catalyst/Ligand | Yield (%) | b:l Ratio¹ | ee (%)² | Reference |
|---|---|---|---|---|---|---|
| Cinnamyl carbonate | BocNH₂ | [Ir(cod)Cl]₂ / L1³ | 99 | >98:2 | 98 | nih.gov |
| (E)-2-Hexenyl carbonate | BocNH₂ | [Ir(cod)Cl]₂ / L1³ | 81 | 85:15 | 98 | nih.gov |
| Cinnamyl carbonate | FmocNH₂ | [Ir(cod)Cl]₂ / L1³ | 99 | >98:2 | 98 | nih.gov |
| Cinnamyl carbonate | CbzNH₂ | [Ir(cod)Cl]₂ / L1³ | 99 | >98:2 | 98 | nih.gov |
¹ b:l ratio refers to the ratio of branched to linear product. ² ee (%) refers to the enantiomeric excess of the major branched product. ³ L1 is a specific chiral phosphoramidite ligand.
This data highlights the exceptional control over both regioselectivity and enantioselectivity that can be achieved through careful catalyst and ligand selection in iridium-catalyzed systems. nih.gov Such principles would be directly applicable to the selective synthesis of this compound.
Reactivity and Reaction Mechanisms of Tert Butyl Allyl 2 Methylallyl Carbamate
Role as a Nucleophile or Electrophile
The tert-butoxycarbonyl (Boc) group is widely recognized as a robust protecting group for amines due to its general stability towards nucleophiles and bases. organic-chemistry.orgresearchgate.net The nitrogen atom of the carbamate (B1207046) is relatively non-nucleophilic because its lone pair is delocalized by resonance with the adjacent carbonyl group. masterorganicchemistry.com
However, the carbamate functionality can influence the reactivity of the rest of the molecule. The carbamoyl (B1232498) group is known to increase the acidity of the α-protons, thereby facilitating the formation of α-heterocarbanions. ukzn.ac.za This suggests that under strongly basic conditions, deprotonation of one of the allylic methylene (B1212753) groups of tert-butyl allyl(2-methylallyl)carbamate could occur, generating a carbanion that can act as a nucleophile . The resulting lithiated species are stabilized by the carbamate group. ukzn.ac.za
Conversely, the allylic carbons can act as electrophiles , particularly when activated by a transition metal catalyst. In reactions such as palladium- or iridium-catalyzed allylic substitutions, the double bond of an allyl group coordinates to the metal, and subsequent oxidative addition with departure of a leaving group (in this case, potentially the carbamate itself or a group introduced to one of the allyl moieties) generates a π-allylmetal complex. This complex is electrophilic and susceptible to attack by a wide range of nucleophiles.
Allylic Substitution Reactions
Allylic substitution reactions are a cornerstone of modern synthetic organic chemistry, and diallylic carbamates can serve as substrates in these transformations. The presence of two distinct allyl groups (allyl and 2-methylallyl) in this compound introduces interesting questions of regioselectivity.
Palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, is a powerful method for C-C, C-N, and C-O bond formation. wikipedia.orgorganic-chemistry.org In this reaction, a palladium(0) catalyst reacts with an allylic substrate to form a π-allylpalladium(II) intermediate, which then undergoes nucleophilic attack. wikipedia.org
For a substrate like this compound, the reaction would likely proceed via the formation of a π-allylpalladium complex from either the allyl or the 2-methylallyl group. The regioselectivity of the nucleophilic attack on the resulting unsymmetrical π-allyl complexes is influenced by several factors, including the nature of the ligands on the palladium, the nucleophile, and the substituents on the allyl fragment. nih.gov Generally, with "soft" nucleophiles, the attack occurs at the less substituted terminus of the π-allyl complex. organic-chemistry.org
| Catalyst System | Nucleophile | Potential Products | Ref |
| Pd(PPh₃)₄ | Malonate Esters | Alkylated Carbamate | elsevierpure.com |
| [Pd(allyl)Cl]₂ / Ligand | Stabilized Carbanions | Alkylated Carbamate | nih.gov |
This table represents potential reaction systems based on general knowledge of palladium-catalyzed allylic alkylations.
Iridium-catalyzed allylic substitution has emerged as a valuable alternative to palladium-catalyzed reactions, often providing complementary regioselectivity. organic-chemistry.orgnih.gov Iridium catalysts typically favor the formation of the branched, more substituted product from monosubstituted allylic substrates. organic-chemistry.orgnih.govberkeley.edu
In the context of this compound, an iridium catalyst could selectively activate one of the allyl groups. The subsequent nucleophilic attack would likely occur at the more substituted carbon of the resulting iridium-π-allyl intermediate, leading to branched products. nih.govuit.no The choice of ligand on the iridium center is crucial for controlling both the regio- and enantioselectivity of the transformation. nih.gov
| Catalyst System | Nucleophile | Potential Products | Ref |
| [Ir(cod)Cl]₂ / Phosphoramidite (B1245037) Ligand | Carbamates, Amines | Branched Allylic Amines | organic-chemistry.orgnih.gov |
| Iridium / Chiral Ligand | Prochiral Enolates | Branched Alkylated Products | nih.gov |
This table illustrates potential reaction systems for iridium-catalyzed allylation based on documented methodologies.
For a diallylic substrate like this compound, the regioselectivity of allylic substitution can be complex. The catalyst must first differentiate between the allyl and the 2-methylallyl groups. The 2-methylallyl group is more sterically hindered, which might influence the initial coordination to the metal center.
Once the π-allyl complex is formed, the regioselectivity of the nucleophilic attack is a key consideration. In palladium-catalyzed reactions, the electronics and sterics of the π-allyl intermediate and the nature of the ligand play a significant role. nih.govnih.gov For an unsubstituted allyl group, attack generally occurs at the terminal position. For the 2-methylallyl group, the outcome is less straightforward and can be influenced by the specific reaction conditions.
In iridium-catalyzed reactions, there is a strong preference for attack at the more substituted carbon of the π-allyl intermediate. organic-chemistry.orgnih.gov This would favor the formation of products with a new bond at the tertiary carbon of the original 2-methylallyl group or the secondary carbon of the allyl group.
Stereoselectivity is also a critical aspect of these reactions, particularly when chiral catalysts are employed. The stereochemical outcome of the reaction is determined during the nucleophilic attack on the π-allylmetal complex. The use of chiral ligands can induce high levels of enantioselectivity, leading to the formation of enantioenriched products. nih.govnih.gov The absolute configuration of the product is dictated by the facial selectivity of the nucleophilic attack, which is controlled by the chiral environment created by the ligand.
Rearrangement Reactions
Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. wikipedia.org Allylic carbamates are known to undergo nih.govnih.gov-sigmatropic rearrangements, which are thermally or photochemically induced. researchgate.netresearchgate.netnih.gov
For this compound, a nih.govnih.gov-sigmatropic rearrangement would involve a concerted reorganization of six electrons, leading to an isomeric N-allyl-N-(2-methylallyl) isocyanate, which could then be trapped by a nucleophile. This type of rearrangement is often stereospecific, with a high degree of chirality transfer if the starting material is chiral. researchgate.net
An unexpected 1,3-dioxa- nih.govnih.gov-sigmatropic oxo-rearrangement has been reported for some aryl- and alkenyl-substituted allylic alcohols upon treatment with activated isocyanates. researchgate.net This proceeds through an initial carbamoylation followed by the rearrangement. While this compound is already a carbamate, the potential for related rearrangements under certain conditions, such as in the presence of a Lewis acid or upon heating, cannot be ruled out.
Another possibility is a organic-chemistry.orgnih.gov-sigmatropic rearrangement, although this is more common for allylic systems containing heteroatoms like sulfur or nitrogen in a different bonding arrangement (e.g., amine oxides, sulfoxides). wikipedia.org For a carbamate, a organic-chemistry.orgnih.gov-rearrangement is less likely but could potentially be induced under specific conditions that favor the formation of an appropriate intermediate ylide.
Isomerization Pathways
Transition metal catalysts, particularly those based on ruthenium, are known to be highly effective for the isomerization of N-allyl amides. These reactions typically proceed with high geometric selectivity, favoring the formation of Z-enamides. The proposed mechanism involves the formation of a metal-hydride species which then adds to the alkene, followed by β-hydride elimination to afford the isomerized product.
For this compound, isomerization could potentially occur at either the allyl or the 2-methylallyl group, leading to a mixture of products. The substitution pattern on the allyl groups would likely influence the regioselectivity of the isomerization.
| Catalyst | Substrate | Product(s) | Selectivity | Reference |
|---|---|---|---|---|
| CpRu(CH₃CN)₃PF₆ | N-allyl amide | Z-enamide | High Z-selectivity | sigmaaldrich.comsigmaaldrich.com |
| [Pd(μ-I)(PCy₃)]₂ | N-allyl amide | E-propenyl enamide | High E-selectivity | sigmaaldrich.com |
Cyclization Reactions
The diallylic nature of this compound makes it an excellent candidate for various intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocyclic compounds.
Intramolecular hydroamination is a powerful atom-economical method for the synthesis of cyclic amines. While direct examples involving this compound are scarce, studies on related N-allylic ureas and carbamates demonstrate the feasibility of this transformation, often catalyzed by gold(I) complexes. nih.gov These reactions typically proceed via a 5-exo or 6-exo cyclization pathway, depending on the length of the tether connecting the amine and the alkene.
For this compound, an intramolecular hydroamination would likely require prior modification of the molecule to introduce a suitable internal nucleophile, as the carbamate nitrogen is generally not nucleophilic enough to participate directly in this reaction under typical conditions. However, in the presence of highly active catalysts, direct cyclization might be achievable.
Ring-closing metathesis (RCM) is a versatile and widely used reaction for the synthesis of cyclic compounds, particularly nitrogen heterocycles. nih.govwikipedia.orgorganic-chemistry.org The reaction is catalyzed by ruthenium-based complexes, such as Grubbs' and Hoveyda-Grubbs' catalysts. Diallylic amines and amides are common substrates for RCM, leading to the formation of five-, six-, or seven-membered rings.
This compound is a suitable precursor for RCM, which would lead to the formation of a seven-membered unsaturated nitrogen heterocycle. The presence of the methyl group on one of the allyl moieties could influence the reactivity and the stereochemical outcome of the cyclization. The general mechanism of RCM involves the formation of a metallacyclobutane intermediate, followed by cycloreversion to release ethene and the cyclic product. wikipedia.org
| Catalyst | Substrate | Product | Ring Size | Reference |
|---|---|---|---|---|
| Grubbs' I or II | Diallylamines | Dihydropyrroles | 5 | |
| Hoveyda-Grubbs' II | Substituted diallylamines | Various N-heterocycles | 5, 6, 7 | nih.gov |
Radical cyclizations offer a powerful method for the formation of C-C and C-heteroatom bonds. In the context of this compound, radical cyclization could be initiated by the formation of a radical at a position allylic to one of the double bonds or by the addition of an external radical to one of the alkenes. The resulting radical intermediate could then undergo an intramolecular cyclization.
While specific examples for this exact molecule are not documented, the general principles of radical cyclization are well-established. For instance, N-allyl-haloacetamides undergo atom-transfer radical cyclization (ATRC) to form N-containing heterocycles. mdpi.com Similarly, arylselenyl radical-mediated cyclizations of N-(2-alkynyl)anilines have been reported to produce quinolines. nih.gov A kinetic study of the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides has also been reported. nih.gov The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the stability of the resulting radical intermediates.
Functional Group Compatibility and Selectivity in Transformations
The reactivity of this compound is significantly influenced by the interplay of its three key functional groups: the Boc-carbamate, the allyl group, and the 2-methylallyl group. The compatibility and selectivity of these groups under various reaction conditions are crucial for synthetic planning.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. It is, however, readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) or by strong Lewis acids. This allows for the selective deprotection of the nitrogen atom when required.
The allyl and 2-methylallyl groups are susceptible to a variety of transformations, including oxidation, reduction, and addition reactions. The presence of two distinct allyl groups raises questions of chemoselectivity. In many cases, the less sterically hindered terminal allyl group might be expected to react preferentially over the more substituted 2-methylallyl group. However, electronic effects can also play a significant role.
In transformations such as RCM, both allyl groups are intended to react. In other reactions, such as hydroboration-oxidation or epoxidation, selective reaction at one of the double bonds might be achievable by careful choice of reagents and reaction conditions.
Computational and Theoretical Studies of Tert Butyl Allyl 2 Methylallyl Carbamate
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying chemical reaction mechanisms. For tert-butyl allyl(2-methylallyl)carbamate, DFT can be employed to model its participation in various chemical transformations, such as metal-catalyzed allylic substitution reactions.
Detailed DFT studies on similar iridium-catalyzed allylic substitution reactions that form allyl carbamates reveal complex multi-step mechanisms. nih.govacs.orgresearchgate.net These reactions typically involve the initial formation of an iridium-allyl intermediate, followed by a nucleophilic attack from a carbamate (B1207046). nih.govacs.orgresearchgate.net DFT calculations for these systems help in identifying the rate-determining steps and understanding the factors that control stereoselectivity. nih.govacs.org For instance, in a related system, the oxidative addition of an allylic chloride to the catalyst and the subsequent nucleophilic attack by the carbamate were identified as key energetic hurdles. nih.govacs.orgdoi.org
By analogy, a hypothetical reaction involving this compound could be modeled. The calculated Gibbs free energy profile would map out the energies of reactants, transition states, and intermediates, as illustrated by studies on similar carbamate formations. researchgate.net
Table 1: Illustrative Gibbs Free Energy Data for a Catalyzed Carbamate Formation (kcal/mol) (Note: Data is hypothetical and based on analogous systems for illustrative purposes)
| Species | Gibbs Free Energy (ΔG) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +21.3 |
| Intermediate 1 | -5.2 |
| Transition State 2 (TS2) | +17.6 |
| Product Complex | -12.8 |
| Product | -18.5 |
Conformational Analysis and Steric Effects
The three-dimensional structure of this compound, dictated by rotations around its single bonds, significantly influences its reactivity. Conformational analysis, often performed using computational methods, seeks to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.
For this compound, the steric bulk of the tert-butyl group, combined with the two allylic chains, would likely lead to a complex potential energy surface with multiple local minima. The relative energies of these conformers would be determined by a balance of steric repulsion and stabilizing intramolecular interactions. Studies on related N,N-dialkyl substituted amides have shown that they can exist as an equilibrium of several forms, with different arrangements of the substituents relative to the amide plane. nih.gov The presence of the 2-methylallyl group, with its additional methyl substituent, would introduce further steric constraints compared to a simple diallylamine (B93489) derivative.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its reactivity. Computational methods allow for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactions within the framework of Frontier Molecular Orbital (FMO) theory.
For this compound, the HOMO is likely to be located on the electron-rich regions of the molecule, such as the nitrogen atom and the π-systems of the two allyl groups. The LUMO, conversely, would be associated with the electrophilic sites. The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
In the context of the allyl groups, the π-system consists of three p-orbitals, leading to three molecular orbitals (π₁, π₂, π₃). masterorganicchemistry.com The distribution of these orbitals determines the reactivity of the allylic systems towards electrophiles and nucleophiles. The carbamate group, with its carbonyl function, also influences the electronic distribution across the molecule. A frontier molecular orbital analysis performed on a large set of carbamates revealed how HOMO and LUMO energies correlate with their chemical reactivity. mdpi.com
Table 2: Representative HOMO-LUMO Energies for Carbamate-Related Structures (eV) (Note: These values are illustrative, based on general carbamate structures.)
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Simple Alkyl Carbamate | -7.5 | 1.5 | 9.0 |
| Aryl Carbamate | -6.8 | -0.5 | 6.3 |
| Allyl Carbamate (estimated) | -7.2 | 0.8 | 8.0 |
The analysis of the molecular electrostatic potential (MEP) surface would further reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, providing a visual guide to its reactive sites.
Energy Barrier Calculations for Catalytic Processes
Catalytic processes involving this compound can be computationally modeled to determine the activation energy barriers for each step of the reaction. These calculations are crucial for understanding reaction rates and for the rational design of more efficient catalysts.
Drawing from studies on the iridium-catalyzed formation of allyl carbamates, DFT calculations can quantify the energy barriers (ΔG‡) for key steps such as oxidative addition and nucleophilic attack. nih.govacs.orgdoi.org For example, in one such study, the barrier for the nucleophilic attack of a carbamate on an iridium-allyl complex was calculated to be 17.6 kcal/mol. acs.org Another step, the oxidative addition of cinnamyl chloride, had a calculated barrier of 15.1 kcal/mol. nih.gov
These energy barriers are highly sensitive to the structure of the reactants, the catalyst, the ligands, and the solvent. doi.org For a hypothetical catalytic reaction involving this compound, similar calculations would be necessary to identify the rate-limiting step and to understand how the specific structure of the substrate—with its distinct allyl and 2-methylallyl groups—influences the energetics of the catalytic cycle.
Transition State Characterization
The transition state is a critical, fleeting configuration along a reaction coordinate that corresponds to the highest potential energy point. wikipedia.org Characterizing the geometry and energy of transition states is a primary goal of computational studies of reaction mechanisms. According to Transition State Theory (TST), the rate of a reaction is directly related to the concentration of the transition state species in equilibrium with the reactants. wikipedia.org
For reactions involving this compound, computational chemists would locate the transition state structures for each elementary step. This is achieved by finding the first-order saddle point on the potential energy surface. A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.
In the context of an allylic substitution, the transition state for the nucleophilic attack on one of the allyl groups would show the partial formation of a new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group. The geometry of the allyl group itself is also of interest; the delocalization of electrons across the three carbon atoms can stabilize the transition state, thereby increasing the reaction rate compared to non-allylic analogues. youtube.com Computational studies provide detailed geometric parameters (bond lengths and angles) of these transition state structures, offering a precise picture of the atomic rearrangements during the chemical transformation. researchgate.netyoutube.com
Advanced Analytical Methodologies in Research on Tert Butyl Allyl 2 Methylallyl Carbamate
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of tert-butyl allyl(2-methylallyl)carbamate, offering detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's structure and the assessment of its purity.
In the ¹H NMR spectrum, the protons of the tert-butyl group are expected to appear as a characteristic sharp singlet, typically in the upfield region of the spectrum. The protons of the allyl and 2-methylallyl groups will exhibit more complex splitting patterns (multiplets) in the olefinic and allylic regions, providing valuable information about their connectivity. The integration of these signals can be used to confirm the ratio of protons in the molecule, which serves as a primary indicator of sample purity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl (CH₃) | ~1.4-1.5 (s, 9H) | ~28 |
| tert-Butyl (quaternary C) | - | ~80 |
| Carbamate (B1207046) (C=O) | - | ~155 |
| Allyl (CH₂) | ~3.8-4.0 (m, 2H) | ~45-50 |
| Allyl (CH) | ~5.8-6.0 (m, 1H) | ~130-135 |
| Allyl (=CH₂) | ~5.1-5.3 (m, 2H) | ~115-120 |
| 2-Methylallyl (CH₂) | ~3.8-4.0 (m, 2H) | ~50-55 |
| 2-Methylallyl (=C) | - | ~140-145 |
| 2-Methylallyl (=CH₂) | ~4.8-5.0 (m, 2H) | ~110-115 |
Note: The predicted chemical shifts are based on typical values for similar functional groups and structural motifs.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and, with high-resolution mass spectrometry (HRMS), its exact molecular formula. sigmaaldrich.com Electron ionization (EI) or softer ionization techniques such as electrospray ionization (ESI) can be employed. The resulting mass spectrum would display a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which corresponds to the molecular weight of the compound.
HRMS provides a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula with a high degree of confidence. This is a critical step in confirming the identity of a newly synthesized compound. Fragmentation patterns observed in the mass spectrum can also offer further structural information, corroborating the data obtained from NMR spectroscopy.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₂ |
| Molecular Weight | 225.33 g/mol |
| Exact Mass (for HRMS) | 225.1729 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.
The most prominent and diagnostic absorption band in the IR spectrum of this compound would be the strong stretching vibration of the carbonyl group (C=O) in the carbamate functionality, typically appearing in the range of 1700-1680 cm⁻¹. The N-H stretching vibration, if present in a related primary or secondary carbamate, would be observed around 3350 cm⁻¹, but in this tertiary carbamate, this peak will be absent. The C-N stretching vibration of the carbamate will also be present. Additionally, characteristic absorptions for the C=C bonds of the allyl and 2-methylallyl groups would be expected in the region of 1650-1600 cm⁻¹, and the C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Carbamate | C=O stretch | ~1700-1680 (strong) |
| Alkene | C=C stretch | ~1650-1600 (variable) |
| Alkene | =C-H stretch | ~3100-3000 (medium) |
| Alkane | -C-H stretch | ~3000-2850 (medium to strong) |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts, thereby allowing for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. sielc.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for determining the purity of the compound. spectrabase.comsielc.com The retention time of the compound under specific chromatographic conditions is a characteristic property, and the area of the peak in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.
In cases where this compound is synthesized in a chiral, non-racemic form, chiral HPLC is the method of choice for determining its enantiomeric excess (ee). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and enabling the quantification of each.
Gas Chromatography (GC) is another powerful chromatographic technique that can be employed for the purity analysis of this compound, provided the compound is sufficiently volatile and thermally stable. spectrabase.com The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coated on the column wall. The retention time is a key identifier, and the peak area allows for quantification. GC can be coupled with a mass spectrometer (GC-MS) to provide both separation and structural identification of the components in a mixture. nih.gov
In Situ Monitoring Techniques for Reaction Kinetics and Mechanism Studies
Understanding the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization, yield improvement, and ensuring product quality. In situ monitoring techniques, which analyze the reaction mixture in real-time without the need for sampling and quenching, are powerful tools for these investigations.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly employed for this purpose. These techniques can provide continuous data on the concentration of reactants, intermediates, and products, allowing for the determination of reaction rates and the elucidation of mechanistic pathways.
For instance, in the synthesis of allylic carbamates, which can be formed from an amine, carbon dioxide, and an allylic halide, the reaction progress can be monitored to understand the influence of various parameters like catalysts, bases, and temperature. nih.govorganic-chemistry.orgmdpi.com A computational study on the iridium-catalyzed formation of allyl carbamates from CO₂ highlighted the complexity of the reaction, involving the in situ formation of a nucleophilic carbamate followed by its attack on an iridium-allyl complex. nih.govacs.org In situ monitoring would be essential to experimentally validate the proposed intermediates and transition states.
Proton NMR (¹H NMR) spectroscopy can be used to track the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. For example, the formation of this compound could be followed by observing the emergence of the characteristic singlet for the tert-butyl group protons around 1.5 ppm and the signals for the allyl and 2-methylallyl groups.
FTIR spectroscopy is another valuable tool, capable of monitoring changes in vibrational frequencies of key functional groups. The formation of the carbamate can be tracked by the appearance of the strong carbonyl (C=O) stretching band, typically found in the region of 1700-1680 cm⁻¹. The consumption of a precursor amine would be indicated by the disappearance of N-H stretching bands.
Kinetic data obtained from these in situ measurements can be used to determine the reaction order and rate constants. For example, by monitoring the concentration of the carbamate product over time under pseudo-first-order conditions (where one reactant is in large excess), the rate constant for the reaction can be calculated. mdpi.com This information is vital for understanding the reaction mechanism, such as identifying the rate-determining step. nih.gov
The following interactive table outlines how different in situ techniques could be applied to study reactions involving this compound.
| Analytical Technique | Parameter Monitored | Information Gained | Potential Application |
|---|---|---|---|
| Proton NMR (¹H NMR) | Changes in chemical shifts and signal integrations of specific protons (e.g., tert-butyl, allylic protons). | Real-time concentration of reactants, intermediates, and products. | Determining reaction rate, order, and identifying transient intermediates in carbamate synthesis. |
| FTIR Spectroscopy | Appearance/disappearance of characteristic vibrational bands (e.g., C=O stretch of carbamate, N-H stretch of amine). | Monitoring functional group transformations and reaction completion. | Studying the kinetics of the Boc-protection reaction by tracking the carbamate carbonyl peak. |
| Mass Spectrometry (MS) coupled to reaction vessel | Mass-to-charge ratio of species in the reaction mixture. | Identification of reaction intermediates and byproducts. | Detecting proposed intermediates in catalyzed allylic amination reactions. nih.gov |
| Raman Spectroscopy | Vibrational modes of molecules, especially sensitive to non-polar bonds. | Complementary data to FTIR, useful for monitoring C=C bonds of the allyl groups. | Tracking the consumption of allylic precursors or side reactions involving the double bonds. |
Applications of Tert Butyl Allyl 2 Methylallyl Carbamate in Complex Organic Synthesis Non Biomedical
Building Block for Nitrogen-Containing Heterocycles
Tert-butyl allyl(2-methylallyl)carbamate is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Its structure incorporates two distinct olefinic moieties, the allyl and the 2-methylallyl (or methallyl) groups, attached to a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This arrangement allows for a range of cyclization strategies.
The presence of two double bonds makes the molecule an ideal substrate for ring-closing metathesis (RCM), a powerful reaction for forming cyclic compounds. Depending on the catalyst and reaction conditions, different-sized heterocyclic rings can be selectively formed. For instance, RCM can be employed to create seven-membered rings, which are core structures in various complex molecules.
Furthermore, the allyl and methallyl groups can participate in intramolecular cyclization reactions initiated by electrophiles (halocyclization) or through transition-metal-catalyzed processes, leading to the formation of functionalized piperidines and other saturated heterocycles. The Boc protecting group is crucial in these syntheses, as it modulates the nucleophilicity of the nitrogen atom and can be easily removed under acidic conditions in a later step to reveal a secondary amine for further functionalization.
Precursor in Multistep Organic Syntheses
The utility of this compound extends to its role as a key intermediate in complex, multi-step synthetic sequences.
Synthesis of Advanced Synthetic Intermediates
The differential reactivity of the allyl and 2-methylallyl groups can be strategically exploited to generate advanced synthetic intermediates. One of the olefinic groups can be selectively transformed—for example, through hydroboration-oxidation, epoxidation, or dihydroxylation—while leaving the other intact for subsequent reactions. This stepwise functionalization allows for the controlled introduction of multiple stereocenters and functional groups, building molecular complexity in a predictable manner. The resulting poly-functionalized acyclic amines are valuable precursors for natural product synthesis and the development of novel molecular scaffolds.
| Functional Group | Potential Selective Transformation | Resulting Intermediate Functionality |
| Allyl Group | OsO₄ Dihydroxylation | 1,2-Diol |
| 2-Methylallyl Group | Ozonolysis | Ketone |
| Carbamate (B1207046) (Boc) | Acidic Cleavage (TFA) | Secondary Amine |
This interactive table illustrates potential selective transformations on this compound to generate advanced intermediates.
Preparation of Specialty Chemicals
In the realm of materials science, the diallylic nature of this carbamate makes it a potential monomer or cross-linking agent in polymerization reactions. The presence of two polymerizable groups allows for the formation of cross-linked polymers with tailored properties. Such materials could find applications as specialty resins, coatings, or functional polymers where the incorporated nitrogen atom can be used to modify surface properties or chelate metals.
Role in Catalyst Development and Ligand Design
While not a catalyst itself, the structural motifs within this compound make it a relevant compound in the context of catalyst and ligand design.
Modulation of Reactivity through Steric Hindrance
The tert-butyl group on the carbamate is sterically bulky. This significant steric hindrance can influence the outcome of chemical reactions by directing incoming reagents to attack the less hindered face of the molecule. researchgate.netresearchgate.net In the context of ligand design, a molecule derived from this carbamate could create a sterically demanding environment around a metal center. This can be a powerful tool for controlling selectivity in catalysis. For example, a chiral ligand synthesized from this precursor could create a well-defined chiral pocket that forces a substrate to bind in a specific orientation, leading to high enantioselectivity in asymmetric catalysis. The steric bulk of the tert-butyl group can prevent catalyst deactivation pathways or favor a specific reaction mechanism, thereby enhancing catalytic efficiency.
Impact of Steric Groups on Reactivity:
Tert-butyl group: Creates a sterically hindered environment, influencing facial selectivity in reactions.
2-Methylallyl group: Offers different steric and electronic properties compared to the unsubstituted allyl group, allowing for potential regioselective coordination to a metal center.
Development of Novel Synthetic Methodologies
The unique structure of this compound, with two electronically similar but sterically distinct alkenes, presents opportunities for the development of new synthetic methods. A significant challenge and area of research in organic chemistry is the selective differentiation of similar functional groups within the same molecule.
The development of a catalytic system that could selectively functionalize the less substituted allyl group over the more substituted 2-methylallyl group (or vice versa) would represent a significant methodological advancement. Such a method would provide chemists with a powerful tool for streamlining complex syntheses by avoiding multiple protection-deprotection steps. This compound serves as an excellent test substrate for developing and showcasing the selectivity of new catalysts, particularly in fields like palladium-catalyzed allylic alkylation or ruthenium-catalyzed metathesis.
Future Research Directions and Perspectives
Exploration of New Catalytic Systems for Enhanced Selectivity
The synthesis of unsymmetrical N-allylic carbamates such as tert-butyl allyl(2-methylallyl)carbamate presents a significant challenge in controlling regioselectivity and enantioselectivity. Future research will likely concentrate on novel catalytic systems that offer superior control over the reaction outcomes. While traditional methods may lack precision, modern organometallic catalysts present a promising frontier.
Iridium-based catalysts, particularly those with phosphoramidite (B1245037) ligands, have demonstrated high efficacy in the enantioselective allylation of carbamates. nih.govnih.gov These systems can promote the formation of specific chiral centers, a crucial aspect for applications in life sciences and advanced materials. nih.gov Computational studies suggest that the choice of ligand and solvent can significantly influence the energy barriers for different reaction pathways, thereby dictating selectivity. nih.govdoi.org The exploration of next-generation iridium complexes could lead to catalysts that provide near-perfect selectivity for one allylic group over the other during the carbamate (B1207046) formation.
Further research into indium-based catalysts is also warranted. Cationic indium catalysts have been shown to be powerful in promoting dehydrative SN1 reactions involving allylic alcohols, which could be an alternative synthetic route. researchgate.net Developing chiral indium complexes could provide a new toolbox for the asymmetric synthesis of complex allylic amines and carbamates.
The following table summarizes potential catalytic systems for future exploration:
| Catalyst System | Potential Advantage | Research Focus |
| Iridium-Phosphoramidite Complexes | High enantioselectivity and regioselectivity. nih.govnih.gov | Design of new ligands to enhance selectivity for unsymmetrical substrates; optimization of reaction conditions. |
| Palladium-Xantphos Complexes | Good yields for linear products in allylic substitution. nih.gov | Modification to favor branched products; development of chiral versions for asymmetric synthesis. |
| Cationic Indium Catalysts | Mild reaction conditions; tolerance of various functional groups. researchgate.net | Application in direct amination of allylic alcohols; development of enantioselective variants. |
Sustainable Synthesis Approaches
In line with global trends towards green chemistry, future synthetic strategies for this compound will increasingly prioritize sustainability. This involves replacing hazardous reagents and minimizing waste.
A significant area of research is the use of carbon dioxide (CO₂) as a C1 source. rsc.orgpsu.eduresearchgate.net CO₂ is an abundant, non-toxic, and renewable feedstock. nih.gov Catalytic systems that can facilitate the three-component reaction of an amine, CO₂, and an alkyl halide or alcohol offer a green alternative to traditional methods that often use phosgene (B1210022) or isocyanates. rsc.orgnih.gov Immobilized organic bases, such as polymer-supported DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), are being explored to streamline these reactions by simplifying catalyst recovery and product purification. researchgate.net
Another promising green alternative is the use of urea (B33335) as a carbonyl source. rsc.orgorganic-chemistry.org Catalysts based on mixed oxides like TiO₂–Cr₂O₃/SiO₂ have shown high efficiency in synthesizing N-substituted carbamates from amines, alcohols, and urea, achieving excellent yields and allowing for catalyst reuse. rsc.org
Biocatalysis represents a frontier in sustainable synthesis. nih.gov Promiscuous esterases, acting as acyltransferases, have been successfully used for carbamate synthesis in aqueous media. nih.gov These enzymatic methods operate under mild conditions and can convert various amines into their corresponding protected products with high yields, avoiding the need for organic solvents and harsh reagents. nih.gov
| Sustainable Approach | Key Reagents/Catalysts | Advantages |
| CO₂ Utilization | Amines, CO₂, Alkyl Halides/Alcohols; Immobilized bases (e.g., PS-DBU). rsc.orgresearchgate.net | Uses a renewable, non-toxic C1 source; reduces reliance on phosgene. psu.edunih.gov |
| Urea as Carbonyl Source | Amines, Alcohols, Urea; TiO₂–Cr₂O₃/SiO₂ catalyst. rsc.org | Avoids hazardous reagents; catalyst can be recycled. rsc.org |
| Biocatalysis | Amines, Carbonates (e.g., diallyl carbonate); Esterases/Acyltransferases. nih.gov | Reaction in water; mild conditions; high yields and purity. nih.gov |
Expansion of Synthetic Applications in Material Science or Agrochemicals
While carbamates are widely used in pharmaceuticals, future research could unlock the potential of this compound in material science and agrochemicals, focusing on non-toxicological roles.
In material science, the dual allylic functionality of the molecule makes it an interesting monomer or cross-linking agent for polymer synthesis. The distinct reactivity of the allyl versus the 2-methylallyl group could be exploited for sequential polymerization or functionalization, leading to polymers with precisely controlled architectures. Furthermore, related organometallic precursors like (2-tert-butylallyl)Co(CO)₃ have been investigated for the selective atomic layer deposition (ALD) of cobalt metal films, a critical process in microelectronics. researchgate.net This suggests that this compound could be a precursor for novel functional thin films or surface coatings.
In the agrochemical sector, carbamates are known components of pesticides and herbicides. nih.gov However, future applications could focus on its role as a specialized synthetic intermediate. The protected amine and reactive allyl groups allow it to be a building block for more complex molecules that may act as plant growth regulators, pheromones, or targeted delivery agents for nutrients, moving beyond traditional pesticidal applications. The unique structure could be leveraged to synthesize compounds with improved crop compatibility and environmental profiles.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting outcomes, thereby accelerating catalyst design and process optimization. For a molecule like this compound, where selectivity is key, advanced computational modeling offers significant advantages.
Density Functional Theory (DFT) has been effectively used to investigate the mechanisms of iridium-catalyzed allylic substitutions for carbamate synthesis. nih.govdoi.org These studies can elucidate the structures of transition states, calculate activation energy barriers for competing reaction pathways (e.g., attack at the allyl vs. 2-methylallyl position), and rationalize the origins of enantioselectivity. nih.gov By modeling the non-covalent interactions between the catalyst, ligands, and substrate, researchers can predict which catalyst-ligand combinations will yield the desired product with the highest selectivity. doi.org
Future work will likely involve more sophisticated modeling that incorporates dynamic solvent effects and employs machine learning algorithms trained on experimental and computational data. Such predictive models could screen vast libraries of potential catalysts and reaction conditions in silico, identifying the most promising candidates for experimental validation. This approach would significantly reduce the empirical effort required to develop a highly selective and efficient synthesis for this compound, making the process faster, cheaper, and more sustainable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
